molecular formula C10H11Cl2NO2 B11739362 1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine

1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine

Katalognummer: B11739362
Molekulargewicht: 248.10 g/mol
InChI-Schlüssel: LZBPSFCZOPLORF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine is an organic compound characterized by the presence of a dioxolane ring attached to a dichlorophenyl group and a methanamine moiety

Vorbereitungsmethoden

The synthesis of 1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichlorophenyl and dioxolane derivatives.

    Cyclization Reaction: The 2,3-dichlorophenyl derivative undergoes a cyclization reaction with a dioxolane derivative under controlled conditions to form the dioxolane ring.

    Amination: The resulting intermediate is then subjected to amination, where a methanamine group is introduced to complete the synthesis of the target compound.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or dioxolane ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine can be compared with other similar compounds, such as:

    1-(2,3-Dichlorophenyl)piperazine hydrochloride: This compound shares the dichlorophenyl group but differs in the presence of a piperazine ring instead of a dioxolane ring.

    2,3-Dichlorobenzylamine: Similar in having the dichlorophenyl group, but it lacks the dioxolane ring and methanamine moiety.

    N-((1E)-4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene)methanamine: This compound has a more complex structure with a naphthalene ring system.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H11Cl2NO2

Molekulargewicht

248.10 g/mol

IUPAC-Name

[2-(2,3-dichlorophenyl)-1,3-dioxolan-2-yl]methanamine

InChI

InChI=1S/C10H11Cl2NO2/c11-8-3-1-2-7(9(8)12)10(6-13)14-4-5-15-10/h1-3H,4-6,13H2

InChI-Schlüssel

LZBPSFCZOPLORF-UHFFFAOYSA-N

Kanonische SMILES

C1COC(O1)(CN)C2=C(C(=CC=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.